2-(2-Methyl-1H-indol-1-YL)ethanamine

Description

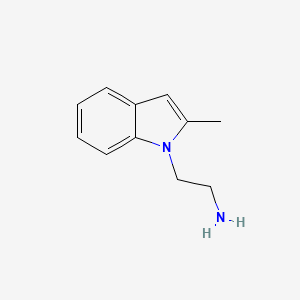

Structure

3D Structure

Properties

IUPAC Name |

2-(2-methylindol-1-yl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2/c1-9-8-10-4-2-3-5-11(10)13(9)7-6-12/h2-5,8H,6-7,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZTWBKQLMZMJDN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=CC=CC=C2N1CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20365921 | |

| Record name | 2-(2-METHYL-1H-INDOL-1-YL)ETHANAMINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20365921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

883535-89-5 | |

| Record name | 2-(2-METHYL-1H-INDOL-1-YL)ETHANAMINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20365921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [2-(2-Methyl-1H-indol-1-yl)ethyl]aminesulfate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biological Activities and Pharmacological Profiles of 2 2 Methyl 1h Indol 1 Yl Ethanamine Derivatives

Receptor Interactions and Modulatory Effects

Derivatives based on the indole-ethylamine framework demonstrate significant interactions with key receptors in the central nervous system, including serotonin (B10506) and cannabinoid receptors. Furthermore, certain modifications to the indole (B1671886) core yield compounds with notable inhibitory effects on critical enzymes like cholinesterases and monoamine oxidases.

Serotonin Receptor Agonism (5-HT1A, 5-HT2A, 5-HT2C, 5-HT1B, 5-HT1D)

The structural similarity of indole-ethylamine derivatives to the neurotransmitter serotonin allows them to interact with various serotonin receptor subtypes. Research has focused on elucidating the affinity and selectivity of these compounds.

A study involving ring-substituted trans-2-(indol-3-yl)cyclopropylamine derivatives, which rigidify the ethylamine (B1201723) side chain, demonstrated varied affinities for several 5-HT receptors. nih.gov While most compounds in the series showed low affinity for the 5-HT2A and 5-HT2B isoforms, their affinity for the 5-HT2C receptor was considerably higher. nih.gov The 5-fluoro substituted derivative proved to be the most potent at the 5-HT2C receptor. nih.gov For the 5-HT1A receptor, the 5-methoxy substituted compound was the most potent within the tested series. nih.gov

Enantioselectivity also plays a crucial role in receptor binding. For α-methyltryptamines, which are closely related indole-ethylamine derivatives, the affinity for 5-HT2 and 5-HT1B receptors varies depending on the enantiomer and the substitution pattern on the indole ring. nih.gov In the case of 5-hydroxy or 5-methoxy substituted compounds, the S-enantiomer generally displays a higher affinity. nih.gov

| Compound | 5-HT1A (Ki, nM) | 5-HT2A (Ki, nM) | 5-HT2C (Ki, nM) |

|---|---|---|---|

| trans-2-(Indol-3-yl)cyclopropylamine | 140 | 160 | 32 |

| 5-Fluoro derivative | 150 | 110 | 1.9 |

| 5-Methoxy derivative | 40 | 120 | 6.2 |

Cannabinoid Receptor 1 (CB1) Allosteric Modulation

Indole derivatives, particularly indole-2-carboxamides, have been identified as a promising class of allosteric modulators for the Cannabinoid Receptor 1 (CB1). nih.gov Allosteric modulation offers a nuanced approach to fine-tuning receptor function, which is distinct from direct (orthosteric) activation or antagonism. researchgate.net

Research into the structure-activity relationships of these compounds has shown that modifications at the C3 position of the indole ring significantly influence their modulatory activity. For example, elongating the C3 alkyl chain on an indole-2-carboxamide scaffold can enhance orthosteric ligand binding, potentially through increased hydrophobic interactions. nih.gov One such derivative, 5-chloro-3-pentyl-N-(4-(piperidin-1-yl)phenethyl)-1H-indole-2-carboxamide (ICAM-b), was found to be a potent modulator of CB1, demonstrating a high cooperativity factor. nih.gov

| Compound | Binding Affinity (KB, nM) | Cooperativity (α value) |

|---|---|---|

| ICAM-b | 470 | 18 |

Cholinesterase and Monoamine Oxidase Inhibition

The development of multifunctional agents that can address several targets implicated in neurodegenerative diseases is a key area of research. Indole derivatives have been designed to simultaneously inhibit both cholinesterases (acetylcholinesterase, AChE; butyrylcholinesterase, BuChE) and monoamine oxidases (MAO-A and MAO-B). rsc.org

A series of indole derivatives featuring a propargylamine (B41283) moiety at the N1 position and a diethyl-carbamate or diethyl-urea moiety at the 5 or 6 position were synthesized and evaluated. rsc.org The propargylamine group is a known feature of MAO inhibitors. These compounds displayed non-selective inhibitory activity against both AChE and BuChE. rsc.org Notably, compound 6 from this series emerged as a potent multifunctional agent, showing strong inhibition of both MAO and cholinesterase enzymes, with IC50 values in the low micromolar range. rsc.org The inhibitory activity against MAO-B for some compounds was significantly better than the reference drug, ladostigil. rsc.org

| Enzyme | IC50 (µM) |

|---|---|

| hMAO-A | 4.31 |

| hMAO-B | 2.62 |

| eeAChE | 3.70 |

| eqBuChE | 2.82 |

Anti-inflammatory and Immunomodulatory Effects

Beyond their effects on the central nervous system, indole-based compounds exhibit significant anti-inflammatory and immunomodulatory properties. These activities are often mediated through the regulation of inflammatory signaling molecules like cytokines and enzymes such as cyclooxygenase.

Regulation of Pro-inflammatory Cytokine Production (IL-6, IL-8)

Pro-inflammatory cytokines, including Interleukin-6 (IL-6) and Interleukin-8 (IL-8), are key mediators of the inflammatory response. chemrxiv.org The ability of indole derivatives to modulate the production of these cytokines has been investigated. In one study, derivatives of 2-(1,2-Diphenyl-1H-indol-3-yl)ethanamine (DPIE) were tested for their effects on cytokine production in human gingival fibroblasts stimulated with IL-1β. The findings indicated that specific modifications to the indole structure could modulate the inflammatory response, with one group of derivatives leading to diminished production of both IL-6 and IL-8. rsc.org

Similarly, indole derivatives of ursolic acid were shown to significantly reduce the lipopolysaccharide (LPS)-induced upregulation of pro-inflammatory cytokines, including IL-6, in macrophage cell lines. chemrxiv.org This suggests that the indole scaffold can be a valuable framework for developing agents that can dampen excessive inflammatory responses. chemrxiv.org

Cyclooxygenase (COX) Inhibition

The cyclooxygenase (COX) enzymes, COX-1 and COX-2, are central to the synthesis of prostaglandins, which are critical mediators of inflammation. wisdomlib.org Many non-steroidal anti-inflammatory drugs (NSAIDs), including the indole-based drug indomethacin (B1671933), function by inhibiting these enzymes. wisdomlib.orgmdpi.com

Research has demonstrated that novel indole derivatives can act as potent and selective COX inhibitors. Altering substituents at the N-1 and C-3 positions of the indole ring can shift the selectivity from the constitutively expressed COX-1 enzyme to the inducible COX-2 enzyme, which is a desirable trait for reducing gastrointestinal side effects. chesci.com For instance, converting the carboxylate group of indomethacin into ester or amide derivatives can generate highly potent and selective COX-2 inhibitors. nih.gov A study on 2-(5-methoxy-2-methyl-1H-indol-3-yl)-acetohydrazide derivatives also identified compounds with significant anti-inflammatory activity attributed to selective COX-2 inhibition. nih.gov

| Compound/Derivative Class | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Reference |

|---|---|---|---|

| 1-Benzoyl-3-[(4-trifluoromethylphenylimino)methyl]indole | >100 | 0.32 | chesci.com |

| Indomethacin ethanolamide (derivative of an indole acetic acid) | 2.8 | 0.009 | nih.gov |

| 3-(5-Bromo-1H-indol-3-yl)-1-(4-cyanophenyl)prop-2-en-1-one | 8.10 µg/mL | 9.50 µg/mL | mdpi.com |

| 3-(5-Methoxy-1H-indol-3-yl)-1-(4-(methylsulfonyl)phenyl)prop-2-en-1-one | 8.60 µg/mL | >50 µg/mL | mdpi.com |

Antimicrobial and Antifungal Activities

The emergence of multidrug-resistant pathogens has spurred the search for novel antimicrobial agents. Indole-based compounds have been identified as a promising class of molecules with broad-spectrum antimicrobial and antifungal properties.

Derivatives of 2-(1H-indol-3-yl)-1H-benzo[d]imidazole have shown significant antimicrobial activity against a panel of bacteria, including both Gram-positive and Gram-negative species. mdpi.com For instance, certain indolylbenzo[d]imidazoles exhibited high activity against Staphylococcus aureus, including methicillin-resistant Staphylococcus aureus (MRSA), with minimum inhibitory concentrations (MIC) below 1 µg/mL. mdpi.com The activity of these compounds was also tested against Escherichia coli, a common Gram-negative bacterium. mdpi.com

Similarly, a series of novel 2-(1H-indol-3-yl)-N-(3, 4-diphenylthiazol-2(3H)-ylidene) ethanamine derivatives were synthesized and evaluated for their in vitro antibacterial activity against both Gram-positive and Gram-negative bacteria. nih.gov Another study on (Z)-methyl 3-((4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylate derivatives reported antibacterial activity against eight different Gram-positive and Gram-negative bacteria, with some compounds showing activity that exceeded standard antibiotics like ampicillin (B1664943) and streptomycin (B1217042) by 10 to 50 times. nih.gov The most sensitive bacterium was found to be Enterobacter cloacae, while E. coli was the most resistant. nih.gov

The marine alkaloid 2,2-bis(6-bromo-3-indolyl) ethylamine and its synthetic derivatives have also demonstrated antimicrobial activity. The parent compound showed significant activity against E. coli, S. aureus, and Klebsiella pneumoniae with a low MIC value of 8 µg/mL. mdpi.com

Below is an interactive data table summarizing the antimicrobial activity of selected indole derivatives.

| Compound Type | Bacterial Strain | MIC (µg/mL) | Reference |

| Indolylbenzo[d]imidazoles (3ao, 3aq) | Staphylococcus aureus | < 1 | mdpi.com |

| Indolylbenzo[d]imidazoles (3aa, 3ad) | Staphylococcus aureus | 3.9–7.8 | mdpi.com |

| 2,2-bis(6-bromo-3-indolyl) ethylamine (1) | Escherichia coli ATCC 35218 | 8 | mdpi.com |

| 2,2-bis(6-bromo-3-indolyl) ethylamine (1) | Staphylococcus aureus ATCC 43387 | 8 | mdpi.com |

| 2,2-bis(6-bromo-3-indolyl) ethylamine (1) | Klebsiella pneumoniae 6/4 | 8 | mdpi.com |

| (Z)-methyl 3-((1-methyl-1H-indol-2-yl)methylene)-4-oxo-2-thioxothiazolidine-5-carboxylate (8) | Enterobacter cloacae | 0.004 | nih.gov |

| (Z)-methyl 3-((1-methyl-1H-indol-2-yl)methylene)-4-oxo-2-thioxothiazolidine-5-carboxylate (8) | Escherichia coli | 0.03 | nih.gov |

The antifungal potential of 1-(1H-indol-3-yl) derivatives has been investigated against various fungal species. A study on seven different 1-(1H-indol-3-yl) derivatives showed that compounds 3b, 3c, and 3e exhibited fungicidal activity against all tested strains of Candida spp. and Aspergillus niger at concentrations ranging from 0.250 to 1 mg/mL. nih.gov Specifically, against Candida albicans, these compounds showed complete inhibition at concentrations between 0.250 and 0.500 mg/mL. nih.gov Aspergillus niger was generally more resistant to these compounds. nih.gov

Furthermore, 2-(1H-indol-3-yl)-1H-benzo[d]imidazole derivatives have also been tested for their activity against Candida albicans. mdpi.com One derivative, 2-(1H-indol-3-yl)-1-methyl-1H-benzo[d]imidazole (3ag), demonstrated a low MIC of 3.9 µg/mL against C. albicans. mdpi.com Another derivative, 2-(5-Bromo-1H-indol-3-yl)-6,7-dimethyl-1H-benzo[d]imidazole (3aq), also showed a low MIC of 3.9 µg/mL against the same fungus. mdpi.com

The antifungal activity of (Z)-methyl 3-((4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylate derivatives was found to be good to excellent, with MIC values ranging from 0.004 to 0.06 mg/mL. nih.gov Among the tested fungi, Trichoderma viride was the most sensitive, while Aspergillus fumigatus was the most resistant. nih.gov

Here is an interactive data table summarizing the antifungal activity of selected indole derivatives.

| Compound Type | Fungal Strain | MIC (mg/mL) | Reference |

| 1-(1H-indol-3-yl) derivatives (3b, 3c, 3e) | Candida albicans | 0.250 - 0.500 | nih.gov |

| 1-(1H-indol-3-yl) derivatives (3b, 3c, 3e) | Aspergillus niger | 0.250 - 1.000 | nih.gov |

| 2-(1H-indol-3-yl)-1-methyl-1H-benzo[d]imidazole (3ag) | Candida albicans | 0.0039 | mdpi.com |

| 2-(5-Bromo-1H-indol-3-yl)-6,7-dimethyl-1H-benzo[d]imidazole (3aq) | Candida albicans | 0.0039 | mdpi.com |

| (Z)-methyl 3-((1-(4-chlorophenyl)-1H-indol-2-yl)methylene)-... (15) | Trichoderma viride | 0.004 | nih.gov |

| (Z)-methyl 3-((1-(4-chlorophenyl)-1H-indol-2-yl)methylene)-... (15) | Aspergillus fumigatus | 0.06 | nih.gov |

Bacterial topoisomerases, including DNA gyrase and topoisomerase IV, are essential enzymes for bacterial survival and are validated targets for antibacterial drugs. mdpi.comnih.govmdpi.com These enzymes are responsible for controlling the topological state of DNA within the cell. nih.gov DNA gyrase introduces negative supercoils into DNA, while topoisomerase IV is involved in the decatenation of daughter chromosomes following replication. nih.gov

Novel bacterial topoisomerase inhibitors (NBTIs) have been developed that target these enzymes. mdpi.com While specific studies on 2-(2-Methyl-1H-indol-1-YL)ethanamine derivatives are not detailed in the provided results, the broader class of aminocoumarin antibiotics are known potent inhibitors of bacterial DNA gyrase. mdpi.com Research has shown that these compounds inhibit S. aureus gyrase more effectively than E. coli gyrase. mdpi.com The antibacterial activity of these compounds often mirrors their effectiveness against the topoisomerase enzymes. mdpi.com

The mechanism of action for many topoisomerase inhibitors involves stabilizing the enzyme-DNA cleavage complex, which leads to double-stranded DNA breaks and ultimately cell death. mdpi.com Some novel inhibitors have demonstrated potent activity against fluoroquinolone-resistant Gram-positive bacteria by binding to the cleavage complex in a manner that is less affected by common resistance mutations.

Molecular docking studies on certain indole derivatives have suggested that their antibacterial activity may be due to the inhibition of enzymes like E. coli MurB, which is involved in peptidoglycan biosynthesis. nih.gov

Antiviral Activities

The development of new antiviral agents is critical due to the emergence of drug-resistant viral strains. nih.gov Indole derivatives have been investigated for their potential to inhibit a range of viruses. While some studies on adamantadine derivatives, which are structurally distinct, showed no activity against certain DNA and RNA viruses like herpes simplex virus and respiratory syncytial virus, other indole-based compounds have demonstrated more promising results. nih.gov

Specifically, in the context of Human Immunodeficiency Virus Type 1 (HIV-1), a retrovirus, various derivatives have been explored as potential inhibitors of viral replication. mdpi.com The HIV-1 capsid (CA), a protein shell enclosing the viral RNA, is a key target for new antiviral drugs. mdpi.com Small molecules designed to mimic the dipeptide Trp184/Met185, which is crucial for the stabilization of the CA multimeric structure, have shown significant anti-HIV-1 activity. mdpi.com Structure-activity relationship studies of these mimics indicated that the indolyl group is critical for this activity. mdpi.com

Other research has identified that certain isatin (B1672199) derivatives, which contain an indole ring system, can inhibit HIV-1 replication. researchgate.net Furthermore, a benzamide (B126) derivative, AH0109, was found to exhibit potent anti-HIV-1 activity by inhibiting both HIV-1 reverse transcription and the nuclear import of viral cDNA. nih.gov This compound was also effective against HIV-1 strains resistant to existing drugs like zidovudine (B1683550) and nevirapine. nih.gov

Table 2: Antiviral Activity of Investigated Compounds

| Compound/Derivative Class | Virus Target | Mechanism of Action (if identified) |

|---|---|---|

| Isatin Derivatives | HIV-1 | Inhibition of viral replication. researchgate.net |

| Benzamide Derivative (AH0109) | HIV-1 | Inhibition of reverse transcription and viral cDNA nuclear import. nih.gov |

| Dipeptide Mimics | HIV-1 | Targeting capsid protein (CA) assembly. mdpi.com |

| 4-[(1,2-dihydro-2-oxo-3H-indol-3-ylidene)amino]-N-(4,6-dimethyl-2-pyrimidin-2-yl)benzenesulphonamide | Influenza A (H1N1, H3N2, H5N1), Influenza B | Inhibition of an early step in the virus replication cycle. researchgate.net |

| Tabamide A Derivatives | Influenza Virus | Inhibition of viral mRNA synthesis. mdpi.com |

Metabolic Regulation

Peroxisome proliferator-activated receptor alpha (PPARα) and carnitine palmitoyltransferase 1 (CPT1) are crucial targets in the regulation of lipid metabolism. hkbu.edu.hkdntb.gov.uanih.gov PPARα is a nuclear receptor that plays a significant role in lipid metabolism and also possesses anti-inflammatory properties. nih.gov The activation of PPARα is a key mechanism for the therapeutic effects of fibrate drugs used to treat hypertriglyceridemia. nih.gov

A series of novel indole ethylamine derivatives have been designed and synthesized as dual-target regulators of lipid metabolism. dntb.gov.uanih.gov Molecular docking studies and in vitro assays have shown that these compounds can effectively activate both PPARα and CPT1a. dntb.gov.uanih.gov One particular derivative, compound 9 from a synthesized series, demonstrated significant agonist activity on PPARα, comparable to the positive control, fenofibrate. nih.gov The structure-activity relationship studies revealed that a C6-Br substitution and a side chain containing a 1,3-dicarbonyl-2-methine motif at the C3 position of the indole ring were important for enhanced bioactivity. nih.gov

The activation of PPARα and CPT1a by indole ethylamine derivatives directly impacts cellular lipid levels. In vitro experiments using oleic acid-induced AML12 cells, a model for studying liver cell lipid accumulation, have demonstrated the efficacy of these compounds. dntb.gov.uanih.govresearchgate.net

The lead compound, compound 9, was shown to significantly reduce the accumulation of intracellular triglycerides in these cells. nih.govresearchgate.net Further investigation into the mechanism revealed that this compound upregulates the expression of hormone-sensitive triglyceride lipase (B570770) (HSL) and adipose triglyceride lipase (ATGL). researchgate.net Additionally, it increases the phosphorylation of acetyl-CoA carboxylase (ACC), an enzyme involved in fatty acid oxidation and lipogenesis. researchgate.net These findings suggest that such dual-target indole derivatives represent a promising class of lead compounds for addressing conditions related to metabolic lipid disorders. dntb.gov.uaresearchgate.net

Table 3: Effects of Indole Ethylamine Derivatives on Lipid Metabolism

| Compound | Target | Effect |

|---|---|---|

| Indole Ethylamine Derivative (Compound 9) | PPARα / CPT1a | Activates PPARα and CPT1a. dntb.gov.uanih.gov |

| Indole Ethylamine Derivative (Compound 9) | Intracellular Triglycerides | Reduces accumulation in oleic acid-induced AML12 cells. nih.govresearchgate.net |

| Indole Ethylamine Derivative (Compound 9) | HSL / ATGL / ACC | Upregulates HSL and ATGL expression; increases ACC phosphorylation. researchgate.net |

Neurobiological Investigations

The indolethylamine scaffold is a core structure in many neuroactive compounds, including neurotransmitters and psychedelic agents. Consequently, derivatives of this compound are of significant interest in neurobiological research. chemimpex.com These compounds serve as valuable tools for studying receptor interactions and signaling pathways within the central nervous system. chemimpex.com

While direct clinical applications are outside the scope of this review, the structural similarity of these derivatives to known neuromodulators suggests their potential utility in investigating neurological disorders. chemimpex.com Researchers utilize these compounds as building blocks or intermediates in the synthesis of more complex molecules designed to probe and modulate neurotransmitter systems. chemimpex.com Their ability to interact with biological systems in the brain makes them valuable for exploring potential therapeutic avenues for conditions affecting mood and cognitive functions. chemimpex.com

Study of Neurotransmitter Systems

The indole ring system is a privileged scaffold in medicinal chemistry due to its ability to interact with a wide array of biological targets, including key receptors in the central nervous system. nih.gov Research into derivatives of indole ethylamine and related structures has revealed significant interactions with dopaminergic and serotonergic systems, which are crucial for regulating a vast range of neurological and psychological processes. nih.govnih.gov

Dopaminergic System Interactions:

The dopamine (B1211576) system is integral to movement, motivation, reward, and cognition. nih.gov Abnormal dopaminergic neurotransmission is implicated in conditions like Parkinson's disease and schizophrenia. nih.govnih.gov Several studies have demonstrated that indole-based compounds can act as potent ligands for dopamine receptors (D1-D5).

For instance, a series of substituted 1H-indolyl carboxylic acid amides were synthesized and evaluated for their affinity for human dopamine D2, D3, and D4 receptors. Two compounds, 14a and 14b , showed high binding affinity for the D3 receptor with Kᵢ values of 0.18 nM and 0.4 nM, respectively. nih.gov They also displayed significant selectivity for the D3 receptor over the D2 receptor. nih.gov These compounds were identified as partial agonists at both D2 and D3 receptors, suggesting their potential to modulate dopaminergic activity without causing overstimulation. nih.gov

Another study focused on creating selective dopamine D2 receptor antagonists based on an indole structure. The compounds 4-(4-iodophenyl)-1-((4-methoxy-1H-indol-3-yl)methyl)piperidin-4-ol (6) and 4-(4-iodophenyl)-1-((5-methoxy-1H-indol-3-yl)methyl)piperidin-4-ol (7) were found to bind to D2 receptors with nanomolar affinity and had over 100-fold selectivity for D2 receptors compared to D3 receptors. nih.gov These compounds were classified as neutral antagonists, capable of blocking the receptor without initiating a biological response. nih.gov

The table below summarizes the binding affinities of selected indole derivatives at dopamine receptors.

| Compound | D2 Receptor Kᵢ (nM) | D3 Receptor Kᵢ (nM) | D₂ vs D₃ Selectivity | Reference |

| 14a | 15.7 | 0.18 | 87-fold | nih.gov |

| 14b | 24.0 | 0.4 | 60-fold | nih.gov |

| 6 | Not specified, high affinity | Not specified, lower affinity | >100-fold | nih.gov |

| 7 | Not specified, high affinity | Not specified, lower affinity | >100-fold | nih.gov |

Serotonergic System Interactions:

The serotonergic system, with serotonin (5-hydroxytryptamine or 5-HT) as its primary neurotransmitter, is a key regulator of mood, anxiety, sleep, and cognition. nih.gov Many therapeutic agents for psychiatric disorders target serotonin receptors. The structural similarity of the indole ethylamine core to serotonin makes its derivatives prime candidates for interacting with 5-HT receptors.

Research on three indole derivatives, D2AAK5 , D2AAK6 , and D2AAK7 , revealed their activity as ligands for serotonin 5-HT1A and 5-HT2A receptors. nih.gov The 5-HT1A and 5-HT2A receptors are particularly important targets for drugs used to treat depression, anxiety, and schizophrenia. nih.gov Agonism at 5-HT1A receptors is associated with antidepressant and anxiolytic effects, while antagonism at 5-HT2A receptors can contribute to antipsychotic and antidepressant actions. nih.gov

Furthermore, N(1)-arylsulfonyltryptamines, which are derivatives of indole ethylamine, have been identified as potent ligands for the human serotonin 5-HT6 receptor. nih.gov The 5-HT6 receptor is primarily expressed in the brain and is a target for cognitive enhancement in neurodegenerative and psychiatric disorders. One such derivative, 5-methoxy-1-benzenesulfonyl analogue (19) , demonstrated high affinity for this receptor. nih.gov

The table below presents the receptor binding data for selected indole derivatives at serotonin receptors.

| Compound | Receptor Target(s) | Observed Activity | Reference |

| D2AAK5 | 5-HT1A, 5-HT2A | Ligand | nih.gov |

| D2AAK6 | 5-HT1A, 5-HT2A | Ligand | nih.gov |

| D2AAK7 | 5-HT1A, 5-HT2A | Ligand | nih.gov |

| Analogue 19 | 5-HT6 | High-affinity ligand, functional antagonist | nih.gov |

Modulation of Mood and Cognitive Functions

The interactions of indole derivatives with dopaminergic and serotonergic systems have direct implications for their potential to modulate mood and cognitive functions.

Mood Modulation:

The development of ligands for the 5-HT2A receptor is a key strategy in the search for new treatments for depression. nih.gov Antagonists of the 5-HT2A receptor are known to have antidepressant properties. nih.gov The potential for indole ethylamine derivatives to act as 5-HT2A ligands suggests a possible therapeutic application in mood disorders.

Similarly, D3 receptor partial agonists are being explored for their potential in treating neuropsychiatric disorders, including depression that can accompany conditions like Parkinson's disease. patsnap.com By acting as partial agonists, compounds like the indole derivatives 14a and 14b could offer a balanced modulation of the dopamine system, which is crucial for emotional regulation. nih.govpatsnap.com

Cognitive Functions:

Cognitive functions such as memory, attention, and executive function are also influenced by the dopaminergic and serotonergic systems. There is growing interest in D3 receptor partial agonists for cognitive enhancement in disorders like ADHD and in age-related cognitive decline. patsnap.com By fine-tuning dopamine signaling in the limbic areas of the brain where D3 receptors are concentrated, these agents could potentially improve working memory and attention. patsnap.com

The anxiolytic activity observed with the 5-HT1A/5-HT2A ligand D2AAK7 in animal models, along with the beneficial effects on memory processes seen with D2AAK5 , further underscores the potential of indole derivatives to modulate cognitive and emotional states. nih.gov

Structure Activity Relationship Sar Studies for 2 2 Methyl 1h Indol 1 Yl Ethanamine and Its Analogs

Influence of Indole (B1671886) Ring Substitutions on Biological Activity

Substitutions on the bicyclic indole ring system are a primary strategy for modulating the pharmacological profile of indole-based compounds. The type and position of the substituent can drastically alter potency and selectivity.

Research on various indole derivatives has demonstrated clear patterns. For instance, in one series of 3-substituted 1H-indole-2-carboxylic acid derivatives, halogen substitutions significantly impacted activity. Fluorine-substituted compounds were found to be more potent than their chlorine-substituted counterparts. The position of substitution was also critical; modifications at position 4 of the indole ring were generally unfavorable for activity, whereas substitutions at position 7 were the most advantageous. Specifically, methoxy (B1213986) group substitutions at position 7 resulted in compounds with strong inhibitory effects. researchgate.net

In another study on indole-thiourea hybrids, substitutions on the indole ring were evaluated for their antimicrobial properties. The introduction of different groups led to varying levels of potency against Gram-positive and Gram-negative bacteria. chula.ac.th Similarly, for a series of 2-(1H-indol-3-yl)-1H-benzo[d]imidazole derivatives, substitutions on the indole ring were key to their antimicrobial and antibiofilm activities. Compounds with a bromine atom at the 5-position of the indole ring, combined with dimethyl substitutions on the benzimidazole (B57391) portion, showed high activity against Staphylococcus aureus and Candida albicans. mdpi.com

The effect of a methyl group on the indole ring, as seen in the parent compound 2-(2-methyl-1H-indol-1-yl)ethanamine, is also a significant factor. In a study of (Z)-3-(3-hydroxyphenyl)-5-((1-methyl-1H-indol-3-yl)methylene)-2-thioxothiazolidin-4-one, the presence of the methyl group on the indole ring was found to be beneficial for its antibacterial activity. mdpi.com

Table 1: Influence of Indole Ring Substituents on Biological Activity

| Compound Series | Substituent & Position | Observed Effect | Source |

|---|---|---|---|

| 3-substituted 1H-indole-2-carboxylic acids | Fluorine vs. Chlorine | Fluorine substitutions led to higher potency. | researchgate.net |

| 3-substituted 1H-indole-2-carboxylic acids | Substitution at Position 4 | Least favorable for activity. | researchgate.net |

| 3-substituted 1H-indole-2-carboxylic acids | Methoxy group at Position 7 | Most favorable for activity. | researchgate.net |

| (Z)-3-aryl-5-((1-methyl-1H-indol-3-yl)methylene)-2-thioxothiazolidin-4-ones | Methyl group on Indole Ring | Beneficial for antibacterial activity. | mdpi.com |

| 2-(5-Bromo-1H-indol-3-yl)-6,7-dimethyl-1H-benzo[d]imidazole | Bromine at Position 5 | Showed high activity (MIC < 1 µg/mL) against Staphylococci. | mdpi.com |

Impact of Amine Chain Modifications on Receptor Affinity and Efficacy

The ethanamine side chain is a critical component for the interaction of these molecules with their biological targets. Modifications to its length, rigidity, and substitution can profoundly affect receptor affinity and functional activity.

Studies on analogous compound classes, such as synthetic cathinones, provide insight into the role of the alkyl chain. In a series of N-ethyl cathinones, the length of an α-carbon side chain was systematically varied. The potency for dopamine (B1211576) transporter (DAT) inhibition showed a clear relationship with chain length, increasing from a methyl to a propyl group and then decreasing with butyl and pentyl extensions. This resulted in an inverted U-shaped curve for psychostimulant effects, highlighting an optimal chain length for this specific biological action. nih.gov

This principle suggests that for this compound analogs, altering the length of the ethylamine (B1201723) bridge (e.g., to propylamine (B44156) or butylamine) would likely modulate their affinity and efficacy at target receptors. Elongating or shortening the two-carbon linker between the indole nitrogen and the terminal amine group directly changes the spatial relationship between the aromatic indole core and the basic amine, which is often crucial for establishing key binding interactions like hydrogen bonds or ionic interactions within a receptor's active site.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling provides a mathematical framework to correlate the chemical structure of compounds with their biological activity. nih.gov These models use molecular descriptors—physicochemical properties like hydrophobicity, electronic effects, and steric parameters—to predict the activity of novel molecules, thereby guiding synthetic efforts. nih.govnih.gov

For indole derivatives, QSAR studies can elucidate the specific properties that drive their biological effects. A typical QSAR study involves developing a model using a training set of compounds with known activities. For example, in a study of 1H-pyrazole-1-carbothioamide derivatives, 2D-QSAR models were generated using methods like partial least-squares (PLS) and multiple linear regression (MLR) to correlate molecular descriptors with EGFR kinase inhibitory activity. nih.gov

While specific QSAR models for this compound were not detailed in the reviewed literature, the methodology is broadly applicable. For this class of compounds, descriptors would likely include those defining the properties of the indole ring (e.g., Hammett constants for substituents) and the amine side chain (e.g., size, flexibility). The goal is to create a predictive model that can explain the origin of the biological activity and be used to design new derivatives with enhanced potency. nih.gov

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor or enzyme. jocpr.com This method helps to visualize and understand the specific intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-receptor complex. nih.govresearchgate.net

Docking studies have been widely applied to various indole derivatives to rationalize their biological activities. For example, docking of potent (Z)-3-aryl-5-((1H-indol-3-yl)methylene)-2-thioxothiazolidin-4-one derivatives into the active site of E. coli MurB enzyme revealed key hydrogen bond interactions that were consistent with their observed antibacterial activity. mdpi.com In another study, docking of N-methylsulfonyl-indole derivatives into COX-1 and COX-2 enzyme active sites helped to explain their selective inhibitory profiles. nih.gov

For this compound analogs, docking simulations would be instrumental in identifying potential biological targets and understanding their binding modes. The indole ring could engage in π-stacking or hydrophobic interactions within a binding pocket, while the terminal amine group could act as a hydrogen bond donor or acceptor. mdpi.comjocpr.com The 2-methyl group would also influence the steric fit and hydrophobic interactions within the active site.

Table 2: Examples of Molecular Docking Studies on Indole Derivatives

| Compound Series | Biological Target | Key Findings from Docking | Source |

|---|---|---|---|

| (Z)-3-aryl-5-((1-methyl-1H-indol-3-yl)methylene)-2-thioxothiazolidin-4-ones | E. coli MurB Enzyme | Identified three favorable hydrogen bond interactions for the most active compound. | mdpi.com |

| N-methylsulfonyl-indole derivatives | COX-2 Enzyme | The most active compound (5d) showed strong binding affinity, rationalizing its potent inhibitory effect. | nih.gov |

| 2-(1H-indol-3-yl)-1H-benzo[d]imidazole derivatives | S. aureus Pyruvate Kinase | Identified as a potential target; active compounds fit well within the binding site. | mdpi.com |

| (2-Methyl-1-Phenylsulfonyl-1h-Indol-3-Yl)Phenylmethyl Acetate (MPIPA) | Acetylcholine Binding Protein | Predicted a good binding score of -16.76 kcal/mol, suggesting inhibitory potential. | jocpr.com |

Scaffold-Based SAR Investigations

Scaffold-based SAR involves keeping a core molecular framework constant while exploring modifications at various attachment points. The indole nucleus is considered a "privileged scaffold" because it is found in many compounds that bind to a diverse range of biological targets. researchgate.net

In the context of this compound, the 2-methyl-1H-indole core serves as the scaffold. Investigations would involve synthesizing libraries of compounds where the ethanamine chain is replaced with other functional groups, or where different linkers are used to attach the amine. For instance, replacing the ethanamine with a more rigid piperazine (B1678402) or a different heterocyclic ring could explore new chemical space and lead to novel activities.

Studies on pyrazole-based derivatives illustrate this approach, where the pyrazole (B372694) ring is the central scaffold for developing α-glucosidase inhibitors. nih.gov Similarly, research on (1H-indol-3-yl)alkyl-3-(1H-indol-3-yl)propanamide derivatives used the indole-propanamide framework as a scaffold to study how different alkyl chains and ring substitutions affect antimicrobial and antitubercular activity. researchgate.net These investigations help define the broader structural requirements for a given biological effect beyond simple substitutions on a fixed parent molecule.

Metabolism and Pharmacokinetic Pk Considerations in Research

In vitro Metabolic Pathways and Metabolite Identification

The metabolism of indole (B1671886) ethylamines, such as 2-(2-Methyl-1H-indol-1-YL)ethanamine, is primarily governed by two major enzyme systems: monoamine oxidases (MAO) and cytochrome P450 (CYP) enzymes. wikipedia.orgnih.govnih.gov In vitro studies using human liver microsomes and recombinant enzymes are instrumental in elucidating the specific metabolic routes. nih.govtandfonline.com

The ethylamine (B1201723) side chain of tryptamine (B22526), a parent compound, is readily metabolized by MAO to form indole-3-acetaldehyde. wikipedia.orgnih.gov This aldehyde is then further oxidized to indole-3-acetic acid. The specific isoforms, MAO-A and MAO-B, both play a role in the degradation of tryptamines. wikipedia.org

The indole ring itself is a substrate for various CYP enzymes. Hydroxylation is a common metabolic pathway, leading to the formation of phenolic metabolites. nih.govtandfonline.com For instance, N,N-dimethyltryptamine (DMT) undergoes hydroxylation on the indole core, a reaction primarily catalyzed by CYP2D6. tandfonline.com Other CYP enzymes, including CYP3A4, CYP2A6, and CYP2E1, have also been shown to be involved in the metabolism of different indole derivatives. nih.govresearchgate.netoup.com Aromatization of the indoline (B122111) ring to an indole structure has been identified as a novel metabolic process catalyzed by P450 enzymes, with CYP3A4 showing the highest activity. nih.govresearchgate.net Furthermore, N-oxidation is another potential metabolic route for indole ethylamines. nih.gov

The identification of these metabolites is typically achieved through advanced analytical techniques such as liquid chromatography-high resolution tandem mass spectrometry (LC-HRMS/MS), which allows for the separation and structural elucidation of the various metabolic products formed during in vitro incubations. nih.gov

| Enzyme Family | Specific Enzyme(s) | Metabolic Reaction | Resulting Metabolite Type |

|---|---|---|---|

| Monoamine Oxidase (MAO) | MAO-A, MAO-B | Oxidative deamination of the ethylamine side chain | Aldehyde (e.g., Indole-3-acetaldehyde) |

| Cytochrome P450 (CYP) | CYP2D6, CYP3A4, CYP2A6, CYP2E1 | Hydroxylation of the indole ring | Hydroxylated indoles |

| CYP3A4 | Aromatization of the indoline ring | Indole from indoline precursor | |

| Not specified | N-oxidation of the ethylamine nitrogen | N-oxide derivatives |

General Pharmacokinetic Properties of Indole Ethylamines (e.g., solubility, permeability, stability)

Solubility: The aqueous solubility of indole derivatives can range significantly depending on their specific substitution patterns. Indole itself has limited solubility in water but is soluble in many organic solvents. chemicalbook.comuop.edu.pk The introduction of polar functional groups can enhance aqueous solubility.

Permeability: Intestinal permeability is a key factor for orally administered compounds. The Caco-2 cell permeability assay is a widely used in vitro model to predict human intestinal absorption. researchgate.netnih.gov Studies on various indole derivatives have shown a wide range of permeability coefficients (Papp). For example, tryptanthrin, an indole alkaloid, displayed high permeability in Caco-2 assays, suggesting it is not a substrate for P-glycoprotein efflux pumps. nih.gov In contrast, other complex indole derivatives have demonstrated low permeability. nih.gov Generally, Papp values greater than 10 x 10⁻⁶ cm/s are considered indicative of high permeability. researchgate.net

Stability: The metabolic stability of indole compounds, often assessed by their half-life in human liver microsomes, can be a point of concern. Some indole derivatives are known to be metabolically unstable. nih.gov For instance, one study reported a half-life of only 12.35 minutes for a potent indole-based androgen receptor antagonist in mouse liver microsomes. nih.gov However, structural modifications can significantly improve metabolic stability. nih.govnih.gov

| Property | General Observation for Indole Ethylamines | Key Influencing Factors |

|---|---|---|

| Aqueous Solubility | Variable; generally low for the parent indole structure but can be modified. | Presence of polar functional groups, pH, and salt form. |

| Permeability (Caco-2) | Ranges from low to high depending on the specific derivative. | Lipophilicity, molecular size, and interaction with efflux transporters like P-glycoprotein. |

| Metabolic Stability | Can be low due to metabolism by MAO and CYP enzymes. | Substituents on the indole ring and ethylamine side chain can block or enhance metabolic sites. |

Preclinical Investigations and Translational Research Applications

Efficacy Studies in Disease Models (e.g., anti-inflammatory, anticancer, metabolic disorders)

The therapeutic potential of compounds structurally related to 2-(2-Methyl-1H-indol-1-YL)ethanamine has been explored in a range of preclinical disease models. The indole (B1671886) scaffold is a key component in many molecules exhibiting significant biological activity.

Anti-inflammatory Activity:

Derivatives of the indole nucleus have demonstrated notable anti-inflammatory properties. For instance, a study on newly synthesized 2-hydroxy-N′-(2-oxoindolin-3-ylidene) benzohydrazide (B10538) derivatives, which contain an indole core, revealed significant in vivo anti-inflammatory activity. nih.gov In a carrageenan-induced paw edema model in rats, several of these compounds effectively reduced inflammation. nih.gov Specifically, compounds with chloro and bromo substitutions on the isatin (B1672199) ring showed potent activity, comparable to the standard anti-inflammatory drug indomethacin (B1671933). nih.gov

Another study focused on indole-2-one derivatives and identified compounds that could inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. researchgate.net Certain derivatives also showed protective effects in a mouse model of LPS-induced septic death, indicating their potential for treating acute inflammatory conditions. researchgate.net The anti-inflammatory effects of some indole derivatives are attributed to the inhibition of cyclooxygenase (COX) enzymes, similar to the mechanism of nonsteroidal anti-inflammatory drugs (NSAIDs). nih.gov

Anticancer Activity:

The indole scaffold is a cornerstone in the development of new anticancer agents. Research into 2-(thiophen-2-yl)-1H-indole derivatives has identified compounds with potent and selective cytotoxicity against human colon cancer cell lines (HCT-116). nih.govnih.gov These compounds were found to induce cell cycle arrest and modulate the expression of microRNAs involved in cancer progression. nih.govnih.gov

Furthermore, a series of 1H-indazole-3-amine derivatives, which can be considered structural analogs of indoles, were synthesized and evaluated for their antitumor activity against a panel of human cancer cell lines. mdpi.com One compound, in particular, displayed promising inhibitory effects against a chronic myeloid leukemia cell line (K562) with good selectivity over normal cells. mdpi.com The mechanism of action for some of these indole-based anticancer agents involves the inhibition of tubulin polymerization, a critical process for cell division. rsc.org

Metabolic Disorders:

In the context of metabolic diseases, novel indole ethylamine (B1201723) derivatives have been designed and synthesized as regulators of lipid metabolism. nih.gov One such derivative was shown to effectively activate peroxisome proliferator-activated receptor alpha (PPARα) and carnitine palmitoyltransferase 1 (CPT1a), key targets in the therapy of nonalcoholic fatty liver disease (NAFLD). nih.gov In vitro studies using oleic acid-induced liver cells demonstrated that this compound could significantly reduce intracellular triglyceride levels, highlighting its potential as a therapeutic agent for NAFLD. nih.gov

The following table summarizes the preclinical efficacy of various indole derivatives in different disease models.

| Derivative Class | Disease Model | Key Findings | Reference |

| 2-Hydroxy-N′-(2-oxoindolin-3-ylidene) benzohydrazides | Carrageenan-induced paw edema (in vivo) | Significant reduction in paw edema, comparable to indomethacin. | nih.gov |

| Indole-2-one derivatives | LPS-stimulated macrophages (in vitro), LPS-induced sepsis (in vivo) | Inhibition of TNF-α and IL-6 production; protection from septic death. | researchgate.net |

| 2-(Thiophen-2-yl)-1H-indole derivatives | Human colon cancer cell line HCT-116 (in vitro) | Potent cytotoxic activity with IC50 values in the low micromolar range. | nih.govnih.gov |

| 1H-Indazole-3-amine derivatives | Human chronic myeloid leukemia cell line K562 (in vitro) | Promising inhibitory effect with an IC50 value of 5.15 µM. | mdpi.com |

| Indole ethylamine derivatives | Oleic acid-induced AML12 liver cells (in vitro) | Reduction of intracellular triglyceride levels by up to 51.33%. | nih.gov |

Investigation of Therapeutic Potential

The therapeutic potential of the 2-methylindole (B41428) ethylamine scaffold is broad, extending beyond the specific examples of anti-inflammatory, anticancer, and metabolic regulatory activities. The unique chemical structure of these compounds allows for diverse interactions with biological systems, making them attractive for targeting a variety of diseases. chemimpex.com

For example, the structural isomer, 2-(2-Methyl-1H-indol-3-yl)ethylamine, has been explored for its potential applications in neuroscience. chemimpex.com Research on structurally similar compounds suggests possible mood and cognitive function modulation, indicating a potential for developing treatments for mental health disorders. chemimpex.com The indole-2-carboxamide scaffold has also been investigated for designing novel agonists for the Transient Receptor Potential Vanilloid Type-1 (TRPV1) ion channel, a target for pain and inflammatory disorders. mdpi.com

The versatility of the indole nucleus is further demonstrated by the synthesis of derivatives with activity against pro-inflammatory cytokine production in human oral cells stimulated with IL-1β, suggesting applications in inflammatory conditions of the oral cavity. nih.gov

Development as a Building Block in Drug Discovery

The compound this compound and its isomers are valuable building blocks in the synthesis of more complex and biologically active molecules. chemimpex.com The indole ethylamine backbone provides a versatile scaffold that can be readily modified to create libraries of compounds for high-throughput screening and lead optimization in drug discovery programs.

The synthesis of this compound can be achieved from starting materials like 2-methylindole and 2-chloroethylamine (B1212225) hydrochloride. chemicalbook.com This accessibility allows for its use as a precursor in the development of new chemical entities. chemimpex.com Medicinal chemists utilize such building blocks to explore the structure-activity relationships of new compound series, aiming to enhance potency, selectivity, and pharmacokinetic properties. researchgate.net

The development of novel indole derivatives often involves a molecular hybridization approach, where the indole core is combined with other pharmacologically active moieties to create hybrid molecules with dual or enhanced activity. mdpi.com This strategy has been successfully employed to create compounds with both anti-inflammatory and anti-hyperuricemic properties. mdpi.com The adaptability of the indole scaffold ensures its continued importance in the ongoing search for novel therapeutics. mdpi.com

Analytical Methods and Characterization in Academic Research

Spectroscopic Analysis for Structural Elucidation (e.g., ¹H-NMR, ¹³C-NMR, Mass Spectrometry, X-ray Crystallography)

Spectroscopic techniques are fundamental to the structural confirmation of synthesized or isolated 2-(2-Methyl-1H-indol-1-YL)ethanamine.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR and ¹³C-NMR are powerful tools for mapping the carbon-hydrogen framework of a molecule. While specific, detailed peak assignments for this compound are not widely published in the reviewed literature, the expected spectra can be predicted based on its structure. The ¹H-NMR spectrum would show distinct signals for the aromatic protons on the indole (B1671886) ring, the ethylamine (B1201723) side chain protons (with characteristic splitting patterns for the adjacent methylene (B1212753) groups), and a singlet for the methyl group at the C2 position. Similarly, the ¹³C-NMR spectrum would display unique resonances for each carbon atom in the molecule.

Mass Spectrometry (MS): This technique provides information about the mass-to-charge ratio (m/z) of the molecule, allowing for the determination of its molecular weight and elemental composition. High-Resolution Mass Spectrometry (HRMS) offers highly accurate mass measurements. In one synthesis report, the identity of the compound was confirmed using Liquid Chromatography-Mass Spectrometry (LC-MS), which recorded a protonated molecule [M+H]⁺ at an m/z of 175.31. Another source provides predicted collision cross-section (CCS) values for various adducts of the compound's hydrochloride salt, calculated using CCSbase, which can aid in its identification in ion mobility-mass spectrometry studies.

| Adduct | m/z (mass to charge ratio) | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 175.12297 | 136.4 |

| [M+Na]⁺ | 197.10491 | 146.5 |

| [M-H]⁻ | 173.10841 | 139.9 |

| [M+K]⁺ | 213.07885 | 142.7 |

| [M+H-H₂O]⁺ | 157.11295 | 130.1 |

X-ray Crystallography: This is the gold standard for determining the three-dimensional structure of a crystalline solid. It provides precise information on bond lengths, bond angles, and conformation. There is no publicly available data from the reviewed sources indicating that an X-ray crystal structure has been determined for this compound.

Chromatographic Techniques for Separation and Purity Assessment (e.g., HPLC, UPLC-MS)

Chromatographic methods are essential for separating the target compound from reaction mixtures and for quantifying its purity.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS): These techniques are widely used to assess the purity of indole derivatives. For closely related isomers, such as 2-(2-Methyl-1H-indol-3-yl)ethylamine, HPLC is explicitly mentioned as the method for confirming purity of ≥ 99%. For this compound itself, a synthesis protocol reports its purification by flash chromatography and subsequent analysis by LC-MS, noting a retention time (tR) of 0.54 minutes under specific conditions. UPLC coupled with MS is a powerful tool for analyzing complex mixtures, such as those from degradation studies or biological matrices, providing both separation and structural identification.

| Technique | Parameter | Value | Source |

|---|---|---|---|

| LC-MS | Retention Time (tR) | 0.54 min | |

| LC-MS | [M+H]⁺ | 175.31 |

Bioassays for Biological Activity Determination

Bioassays are used to measure the biological effects of a compound on a living system, such as cells or proteins. While research into the biological activity of various indole-containing compounds is extensive, specific bioassay results for this compound are not detailed in the reviewed literature. However, related structures are often screened for activity in areas like neuroscience and infectious diseases. For example, derivatives of 2,2-di(indol-3-yl)ethanamine have been evaluated in vitro for their anti-parasitic activity against Leishmania infantum promastigotes and tested for cytotoxicity on human THP-1 macrophage-like cells. Such assays would be appropriate for determining the biological activity profile of this compound.

Future Research Directions and Therapeutic Prospects

Exploration of Novel Derivatives with Enhanced Potency and Selectivity

The core structure of 2-(2-Methyl-1H-indol-1-YL)ethanamine is ripe for chemical modification to generate novel derivatives with improved pharmacological profiles. The primary goal of such derivatization is to enhance the potency against specific biological targets while increasing selectivity to minimize off-target effects.

Rational drug design strategies guide the modification of the indole (B1671886) scaffold. For instance, the introduction of specific substituents can significantly alter a compound's activity. Research has shown that incorporating an electron-acceptor group, such as a halogen atom, can increase lipophilicity, which may improve the rate of absorption and transport of the substance in vivo. nih.gov This approach has been validated in the development of various drugs, with halogenated derivatives making up a substantial portion of commercially available medications. nih.gov

Studies on related indole ethylamine (B1201723) structures have demonstrated the impact of various modifications:

Antimicrobial and Antiviral Activity: The synthesis of 2-(1H-indol-3-yl)ethylthiourea derivatives has yielded compounds with significant inhibitory effects against Gram-positive cocci by targeting S. aureus topoisomerase IV and DNA gyrase. nih.gov One such derivative also showed potent activity against HIV-1. nih.gov

Anticancer Activity: A series of substituted indole-based hydroxamic acid derivatives have been synthesized, with some exhibiting potent inhibition of histone deacetylases (HDACs), a key target in cancer therapy. nih.gov Compound 4o from this series was identified as a powerful inhibitor of HDAC1 and HDAC6 and demonstrated significant in vivo efficacy in a xenograft mouse model. nih.gov Another novel indole derivative, LKD1214 , was found to suppress the Hedgehog (Hh) signaling pathway, which is implicated in several malignancies, and showed potential to overcome drug resistance. nih.gov

Antifungal Activity: The antifungal activity of 5-Indolylmethylen-4-oxo-2-thioxothiazolidine derivatives was found to be highly dependent on the nature and position of substituents on the benzene (B151609) ring of the indole moiety. mdpi.com For example, the presence of 3-COOH and 4-OH groups on the benzene ring was beneficial for activity. mdpi.com

The table below summarizes selected research findings on indole derivatives, highlighting the impact of structural modifications on biological activity.

| Base Scaffold | Derivative/Modification | Target/Activity | Key Finding |

| Indole-3-ethanamine | Thiourea (B124793) derivatives | Antibacterial (Topoisomerase IV, DNA gyrase), Anti-HIV | Compound 6 showed significant inhibition of Gram-positive cocci; derivative 8 was potent against HIV-1. nih.gov |

| Indole-based | Hydroxamic acid derivatives | Anticancer (HDAC inhibitor) | Compound 4o potently inhibited HDAC1 and HDAC6 and showed in vivo efficacy in a colon cancer model. nih.gov |

| Indole-based | 5-Indolylmethylene-4-oxo-2-thioxothiazolidine | Antifungal | The combination of 3-COOH and 4-OH groups on the benzene ring increased antifungal activity. mdpi.com |

| 2-methyl-1H-indole | 2-{3-[1-(benzylsulfonyl)piperidin-4-yl]-2-methyl-1H-indol-1-yl}-1-(pyrrolidin-1-yl)ethenone (LKD1214 ) | Anticancer (Hedgehog signaling inhibitor) | Suppressed Smoothened (SMO) activity and inhibited tumor growth in a medulloblastoma mouse model. nih.gov |

Future work will likely involve creating extensive libraries of this compound derivatives and employing high-throughput screening to identify leads with superior potency and target selectivity for a range of diseases.

Investigation of Undiscovered Biological Targets

While research has identified several biological targets for indole-based compounds, the full therapeutic landscape of the this compound scaffold remains to be explored. Its structural similarity to endogenous molecules like serotonin (B10506) suggests a high potential for interacting with a variety of biological systems. chemimpex.com Future research should focus on identifying and validating novel molecular targets to uncover new therapeutic applications.

Known targets for related indole structures include:

Enzymes in Cancer: Histone deacetylases (HDACs) and the Smoothened (SMO) receptor in the Hedgehog signaling pathway are established targets for indole derivatives in cancer treatment. nih.govnih.gov More recently, Indoleamine-2,3-dioxygenase 1 (IDO1) and Signal Transducer and Activator of Transcription 3 (STAT3) have been identified as dual targets for novel naphthoquinone amide-oxime derivatives, suggesting a role in cancer immunotherapy. mdpi.com

Metabolic Regulators: Peroxisome proliferator-activated receptor alpha (PPARα) and carnitine palmitoyltransferase 1 (CPT1) have been identified as targets for indole ethylamine derivatives designed to regulate lipid metabolism, offering a potential therapeutic avenue for nonalcoholic fatty liver disease (NAFLD). nih.govmdpi.com

Microbial Enzymes: Bacterial DNA gyrase and topoisomerase IV are known targets for certain indole-derived antibacterial agents. nih.gov

Neurotransmitter Systems: As a tryptamine (B22526) analog, the compound and its derivatives are valuable tools for studying serotonin receptors and other neurotransmitter systems, with potential applications in treating neurological and mood disorders. chemimpex.comchemimpex.com

Screening derivatives of this compound against a broad panel of receptors, enzymes, and ion channels could reveal previously unknown biological interactions. Techniques such as affinity chromatography, chemical proteomics, and computational docking can be employed to systematically identify protein binding partners and elucidate novel mechanisms of action.

Translational Research into Clinical Applications

A crucial step in drug development is the translation of promising preclinical findings into clinical applications. For derivatives of this compound that demonstrate high potency and selectivity in vitro, the next phase involves rigorous evaluation in in vivo models to assess their therapeutic efficacy.

Several studies have already bridged this gap for related indole compounds:

An indole-based HDAC inhibitor, compound 4o , progressed from demonstrating potent enzymatic inhibition to showing significant tumor growth suppression in an HCT116 xenograft mouse model. nih.gov

The Hedgehog signaling inhibitor LKD1214 was shown to inhibit tumor growth in a mouse model of medulloblastoma. nih.gov

A dual IDO1/STAT3 inhibitor, compound NK3 , was evaluated in a CT26 tumor-bearing mouse model, where it demonstrated dose-dependent inhibition of tumor growth. mdpi.com At a dose of 100 mg/kg, NK3 reduced tumor weight by 65.8%, an efficacy comparable to the established inhibitor IDO5L. mdpi.com

The table below presents key findings from in vivo studies of indole derivatives.

| Compound | Therapeutic Area | Animal Model | Key Finding |

| Compound 4o (HDAC inhibitor) | Oncology | HCT116 xenograft mouse model | Demonstrated superior in vivo efficacy compared to the clinically used drug suberanilohydroxamic acid. nih.gov |

| LKD1214 (Hh signaling inhibitor) | Oncology | Mouse model of medulloblastoma | Effectively inhibited tumor growth. nih.gov |

| Compound NK3 (IDO1/STAT3 inhibitor) | Oncology | CT26 tumor-bearing mice | Reduced tumor weight by 65.8% at a 100 mg/kg dose. mdpi.com |

Future translational research on this compound derivatives will require comprehensive pharmacokinetic and pharmacodynamic studies to understand their absorption, distribution, metabolism, and excretion profiles. These studies are essential for establishing a foundation for potential human clinical trials.

Development of Multi-Target Directed Ligands

Complex, multifactorial diseases like Alzheimer's disease (AD) and cancer often involve multiple pathological pathways. nih.govresearchgate.net The traditional "one-target, one-drug" paradigm has shown limitations in treating such conditions. nih.govresearchgate.net This has led to the rise of the Multi-Target Directed Ligand (MTDL) strategy, which aims to design single chemical entities capable of modulating multiple biological targets simultaneously. nih.govnih.gov

The indole scaffold is an excellent platform for developing MTDLs due to its ability to be incorporated into diverse molecular architectures. By fusing or merging the indole pharmacophore with other active chemical moieties, researchers can create hybrid compounds with a broader spectrum of activity. nih.govnih.gov

Examples of this strategy include:

Alzheimer's Disease: Researchers are developing MTDLs that can simultaneously inhibit targets like acetylcholinesterase (AChE), monoamine oxidases (MAO), and the aggregation of β-amyloid and tau proteins. nih.govmdpi.com

Cancer: The development of dual inhibitors, such as the IDO1/STAT3 inhibitor NK3 , exemplifies the MTDL approach in oncology. mdpi.com By hitting two key targets in the tumor microenvironment, such compounds may offer enhanced efficacy and a lower likelihood of drug resistance.

Future research on this compound could focus on its use as a building block for novel MTDLs. Integrating this structure with pharmacophores known to interact with other disease-relevant targets could yield innovative therapeutics for neurodegenerative diseases, cancer, and inflammatory disorders.

Green Chemistry Approaches in Synthesis

The principles of green chemistry are increasingly important in pharmaceutical synthesis, aiming to reduce waste, minimize the use of hazardous materials, and improve energy efficiency. Future development of this compound and its derivatives should incorporate these principles.

Classic indole syntheses, such as the Fischer indole synthesis, are well-established but can be adapted to be more environmentally friendly. rsc.org Modern synthetic methodologies offer greener alternatives:

Micellar Catalysis: The use of aqueous micellar media, such as TPGS-750-M, provides a green alternative to volatile organic solvents. A palladium-catalyzed cyclization to synthesize 2-substituted indoles has been successfully performed in such a system, demonstrating its feasibility for industrial application. mdpi.com

Microwave-Assisted Synthesis: Microwave irradiation can significantly reduce reaction times and energy consumption compared to conventional heating. This technique has been applied to the synthesis of indole derivatives, often leading to higher yields and cleaner reaction profiles. mdpi.com

Alternative Catalysts and Solvents: Research into benign catalysts, such as naturally derived tannic acid, and solvent-less reaction conditions, like grindstone chemistry, offers promising avenues for sustainable synthesis. orientjchem.org These methods have been successfully applied to the synthesis of related heterocyclic compounds and could be adapted for indole synthesis. orientjchem.org

Adopting these green chemistry protocols for the synthesis of this compound derivatives would not only reduce the environmental impact of their production but also align with the growing demand for sustainable practices in the pharmaceutical industry.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-(2-Methyl-1H-indol-1-YL)ethanamine, and how can reaction conditions be optimized?

- Methodology : The compound is typically synthesized via alkylation of 2-methylindole with a bromoethylamine derivative under acidic reflux conditions (e.g., acetonitrile at 80°C). Optimization involves adjusting pH (4–6) to stabilize intermediates and using catalysts like BF₃·Et₂O to enhance regioselectivity. Yields improve with inert atmospheres (N₂/Ar) and controlled stoichiometry (1:1.2 indole:bromoethylamine ratio) .

- Key Parameters : Monitor reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane). Purify via recrystallization (ethanol/water) or column chromatography (silica gel, gradient elution).

Q. Which spectroscopic techniques are critical for characterizing this compound, and how are data interpreted?

- Techniques :

- ¹H/¹³C NMR : Confirm indole ring substitution (e.g., methyl at C2: δ 2.4 ppm singlet) and ethanamine chain (δ 3.1–3.3 ppm for CH₂NH₂) .

- IR : Detect NH stretches (~3400 cm⁻¹) and indole ring vibrations (~1600 cm⁻¹) .

- Mass Spectrometry : Validate molecular ion (m/z ~188 for [M+H]⁺) and fragmentation patterns (e.g., loss of NH₂CH₂CH₂ group) .

Advanced Research Questions

Q. How do structural modifications (e.g., methyl group position) affect the compound’s pharmacological activity?

- Structure-Activity Relationship (SAR) :

- Methyl at C2 (vs. C3/C5) enhances lipophilicity and serotonin receptor binding (e.g., 5-HT₂A Ki ~15 nM vs. ~50 nM for unsubstituted analogs) .

- Substitution patterns alter metabolic stability: Methyl at C2 reduces CYP450-mediated oxidation compared to halogenated derivatives .

- Experimental Design : Compare analogs in receptor-binding assays (radioligand displacement) and ADME profiling (microsomal stability, logP).

Q. How can computational modeling predict the compound’s interaction with biological targets?

- Methods :

- Docking Studies : Use Schrödinger Maestro or AutoDock Vina to model interactions with serotonin receptors. Focus on hydrogen bonding (e.g., NH₂ with Asp155 in 5-HT₂A) and hydrophobic pockets (methyl-indole with Phe339) .

- MD Simulations : Assess binding stability (RMSD <2 Å over 100 ns) and free energy calculations (MM-PBSA) to rank analogs .

Q. What strategies resolve discrepancies between in vitro potency and in vivo efficacy?

- Approach :

- Pharmacokinetic Profiling : Measure plasma/tissue concentrations via LC-MS/MS to identify bioavailability issues (e.g., low BBB penetration) .

- Metabolite Identification : Use hepatocyte incubations to detect inactive metabolites (e.g., N-acetylation of ethanamine) .

- Case Study : In vivo efficacy loss may correlate with rapid glucuronidation; address via prodrug design (e.g., tert-butyl carbamate protection) .

Data Contradiction and Optimization

Q. How should researchers address inconsistent biological activity data across assays?

- Troubleshooting :

- Assay Validation : Ensure consistent cell lines (e.g., HEK-293 vs. CHO for GPCR assays) and positive controls (e.g., ketanserin for 5-HT₂A) .

- Data Normalization : Correct for batch effects (e.g., plate-to-plate variability) using Z-score or % inhibition relative to reference compounds .

Q. What reaction optimization methods improve yield and purity for scaled synthesis?

- Advanced Techniques :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.